Compound Description: This compound, synthesized via the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole, shares a structural resemblance to the target compound, 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide []. The primary difference lies in the presence of a methoxyphenylacetyl linker attached to the oxadiazole ring in this compound.
Compound Description: This compound features a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, differing from the target compound by the absence of the methoxy group on the phenyl ring. It forms part of a larger, more complex structure incorporating a tetrahydro-4H-chromene unit and a methoxybenzylidene substituent [].
Compound Description: ADX47273 is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM) []. It exhibits preclinical antipsychotic-like and procognitive activities. While structurally distinct from the target compound, ADX47273 shares the 1,2,4-oxadiazole core, highlighting its versatility in medicinal chemistry.
Compound Description: This compound contains the same 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl unit as the target compound. The distinction lies in the attachment of a piperazine ring linked via a methylene bridge to the oxadiazole ring and substituted with a (2,6-dimethylphenyl)aminocarbonylmethyl group [].
Compound Description: This compound possesses two 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl units linked to an indolin-2-one core. The structure differs from the target compound by the absence of the methoxy group on the phenyl rings and the presence of the indolin-2-one moiety [].
Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a pyridin-3-yl group and a propanoic acid moiety. It differs from the target compound by the presence of a pyridine ring instead of a methoxyphenyl group on the oxadiazole ring [].
Compound Description: This compound features a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl unit, lacking the methoxy group present in the target compound. The structure includes a complex linker with a vinyloxy bridge and dimethylamino substituents [].
Compound Description: This compound is similar to the target compound, possessing a 1,2,4-oxadiazole ring with a dimethoxyphenyl substituent at the 3-position. The key difference lies in the linker, which is a phenoxyacetyl group instead of a propanamide moiety in this compound [].
Compound Description: This compound incorporates a 3-(3-pyridyl)-1,2,4-oxadiazol-5-yl unit, differing from the target compound by the presence of a pyridyl ring instead of a methoxyphenyl group. The structure is further characterized by a vinyloxy linker with dimethylamino substituents [].
Compound Description: This compound contains a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl unit, differing from the target compound by an additional methoxy group on the phenyl ring. The structure also features a vinyloxy linker with dimethylamino substituents [].
Compound Description: This compound incorporates a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl unit, differing from the target compound by the position of the methyl group on the phenyl ring (para instead of meta) and the absence of the methoxy group. Additionally, this compound is linked to a 1,3,4-thiadiazole ring via a methylsulfanyl bridge [].
Compound Description: This compound comprises a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl unit, differing from the target compound by the position of the methyl group on the phenyl ring (para instead of meta) and the absence of the methoxy group. Additionally, it is directly linked to a phenol group [].
Compound Description: This compound features a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety, lacking the methoxy group present in the target compound. It is linked through a vinyloxy bridge to a phenyl acrylate unit substituted with dimethylamino groups [].
Compound Description: This compound contains the 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl unit, lacking the methoxy substituent on the phenyl ring present in the target compound. It features a simple methanol substituent at the 5-position of the oxadiazole ring [].
Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent FLAP binding potency and potent inhibition of LTB4 synthesis []. While structurally distinct from the target compound, BI 665915 shares the 1,2,4-oxadiazole core, demonstrating the scaffold's versatility in medicinal chemistry.
Compound Description: This complex structure features multiple units of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoate coordinated to erbium(III) ions. The key difference from the target compound lies in the pyridyl ring instead of a methoxyphenyl group and the presence of the erbium complex [].
Compound Description: This series of compounds, designed as cocaine analogues, features a 1,2,4-oxadiazole ring linked to a tropane ring system. The compounds explored various aryl and substituent modifications on the oxadiazole ring [].
Compound Description: This series of compounds features a thienopyrimidine core with substitutions including acetamide and 1,2,4-oxadiazol-5-ylmethyl groups. This research focused on enhancing the antimicrobial activity of the core structure [].
Compound Description: This series of compounds, investigated as potential anti-Trypanosoma cruzi agents, features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and an N-acylhydrazone moiety. Structural modifications focused on enhancing their trypanocidal activity [].
Compound Description: This series of compounds comprises a 1,2,4-oxadiazole ring substituted with a phenyl ring at the 3-position and an alkylphthalimide moiety at the 5-position []. The research aimed to combine the pharmacological properties of both oxadiazole and phthalimide units.
Compound Description: This compound contains a 3-Phenyl-1,2,4-oxadiazol-5-yl moiety, differing from the target compound by the absence of the methoxy substituent on the phenyl ring. It features a 4H-1-benzopyran-3-ol unit linked directly to the oxadiazole ring [].
Compound Description: This compound features a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl unit, differing from the target compound by the presence of a fluorine atom instead of a methoxy group on the phenyl ring. It is linked to a 2,6-dimethylphenyl amide moiety via a phenoxyacetyl bridge [].
Compound Description: This compound contains two 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl units linked to an indolin-2-one core via methylene bridges. The structure differs from the target compound by the presence of chlorine atoms instead of methoxy groups on the phenyl rings and the indolin-2-one moiety [].
Compound Description: This compound incorporates a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, lacking the methoxy substituent on the phenyl ring present in the target compound. It features a phenoxyacetyl linker connected to a 2,6-dimethylphenyl amide group [].
Compound Description: This compound is structurally analogous to the target compound, with a 1,2,4-oxadiazole ring featuring a chlorophenyl substituent at the 3-position. The primary difference lies in the linker, which is a phenoxyacetyl group rather than a propanamide moiety in this compound [].
Compound Description: This compound incorporates a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl unit, differing from the target compound by the position of the chloro group on the phenyl ring and the absence of the methoxy group. The structure also includes a phenoxyacetyl linker connected to a 2,6-dimethylphenyl amide moiety [].
Compound Description: This compound features a 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl moiety, differing from the target compound by the presence of a methylsulfanyl group instead of a methoxy group on the phenyl ring and its para position. It is linked to a 2,6-dimethylphenylamide group via a phenoxyacetyl bridge [].
Compound Description: This compound incorporates a 3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl moiety, distinct from the target compound by the presence of a dimethylamino group instead of a methoxy group at the para position of the phenyl ring. It is connected to a 2,6-dimethylphenylamide group through a phenoxyacetyl linker [].
Compound Description: This compound features a 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl moiety, differing from the target compound by the presence of a methylsulfonyl group instead of a methoxy group at the para position of the phenyl ring. It is linked to a 2,6-dimethylphenylamide group via a phenoxyacetyl bridge [].
Compound Description: This compound incorporates a 3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl unit, differing from the target compound by the presence of a nitro group instead of a methoxy group at the para position of the phenyl ring. It features a methoxyphenylacetyl linker attached to the oxadiazole ring [].
Compound Description: This series of compounds features a 1,2,4-oxadiazole ring linked to a thienopyrimidine core. Various substituents and modifications were explored on the oxadiazole and thienopyrimidine rings to assess their antimicrobial activity [].
Compound Description: This compound features two 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl units linked to an indolin-2-one core through methylene bridges. It differs from the target compound by the presence of the indolin-2-one moiety and the duplicated oxadiazole unit [].
Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a dichloromethyl-oxy-pyridinyl group and a nitrobenzene-diol moiety. The research focuses on the crystal structure and polymorphism of this compound [].
Compound Description: This compound features a 1,3,4-oxadiazole ring, isomeric to the 1,2,4-oxadiazole in the target compound, with a methoxyphenyl substituent. It is part of a larger structure incorporating a chromenone moiety [].
Compound Description: This compound features a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl unit linked to a complex acrylate derivative through a vinyloxy bridge. It differs from the target compound by the presence of a chlorine atom instead of a methoxy group on the phenyl ring and the complex linker [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.